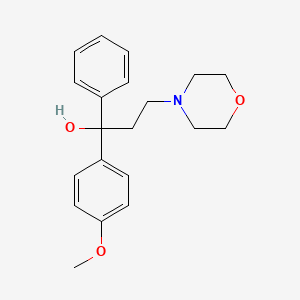
1-(4-Methoxyphenyl)-3-(morpholin-4-yl)-1-phenylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-3-(morpholin-4-yl)-1-phenylpropan-1-ol is a chemical compound that features a methoxyphenyl group, a morpholinyl group, and a phenylpropanol backbone
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-3-(morpholin-4-yl)-1-phenylpropan-1-ol typically involves the reaction of 4-methoxybenzaldehyde with morpholine and phenylpropanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-3-(morpholin-4-yl)-1-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group or morpholinyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-(morpholin-4-yl)-1-phenylpropan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(morpholin-4-yl)-1-phenylpropan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The methoxyphenyl group and morpholinyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-(morpholin-4-yl)-1-phenylpropan-1-ol can be compared with similar compounds such as:
N-[(4-methoxyphenyl)(morpholin-4-yl)methyl]acetamide: This compound also features a methoxyphenyl and morpholinyl group but differs in its acetamide backbone.
N-[morpholin-4-yl(phenyl)methyl]acetamide: Similar in structure but with a different substitution pattern on the phenyl ring
Properties
Molecular Formula |
C20H25NO3 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-morpholin-4-yl-1-phenylpropan-1-ol |
InChI |
InChI=1S/C20H25NO3/c1-23-19-9-7-18(8-10-19)20(22,17-5-3-2-4-6-17)11-12-21-13-15-24-16-14-21/h2-10,22H,11-16H2,1H3 |
InChI Key |
HIXITYNFFXCAKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCN2CCOCC2)(C3=CC=CC=C3)O |
solubility |
41.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















